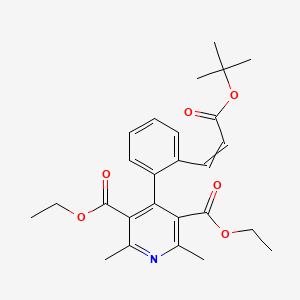

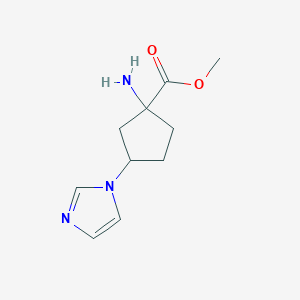

diethyl (E)-4-(2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)phenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dehydro Lacidipine is a derivative of Lacidipine, which is a lipophilic dihydropyridine calcium channel blocker. Lacidipine is primarily used to treat hypertension by dilating peripheral arterioles and reducing blood pressure . Dehydro Lacidipine shares similar properties but has unique structural modifications that may influence its pharmacological profile.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dehydro Lacidipine can be synthesized through various methods, including the antisolvent sonoprecipitation technique. This method involves the use of stabilizers, sodium deoxycholate, and sonication to produce nanosuspensions with enhanced solubility and dissolution rates . The optimal conditions for this process include a stabilizer to drug ratio of 1.5, 100% sodium deoxycholate, and 8 minutes of sonication .

Industrial Production Methods: Industrial production of Dehydro Lacidipine may involve similar techniques to those used for Lacidipine, such as hot melt extrusion to create amorphous solid dispersions. This method transforms the crystalline form into an amorphous state, improving solubility and bioavailability .

Analyse Chemischer Reaktionen

Types of Reactions: Dehydro Lacidipine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the voltammetric oxidation of the dihydropyridine ring to a pyridine derivative .

Common Reagents and Conditions: Common reagents used in these reactions include aqueous-alcoholic solutions and Britton-Robinson buffer-ethanol. The optimal pH for these reactions is around 6, with a peak potential of 800 mV against an Ag-AgCl reference electrode .

Major Products: The major product formed from the oxidation of Dehydro Lacidipine is a pyridine derivative .

Wissenschaftliche Forschungsanwendungen

Dehydro Lacidipine has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied for its potential to inhibit NF-κB and Notch pathways, which are involved in inflammatory conditions such as ulcerative colitis . Additionally, it has been explored for its antioxidant properties and potential antiatherosclerotic effects .

Wirkmechanismus

Dehydro Lacidipine exerts its effects by blocking voltage-dependent L-type calcium channels, thereby reducing transmembrane calcium influx . This action leads to the dilation of peripheral arterioles and a reduction in blood pressure. The compound’s high membrane partition coefficient allows it to accumulate in biological membranes, contributing to its long duration of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to Dehydro Lacidipine include other dihydropyridine calcium channel blockers such as nifedipine, amlodipine, and efonidipine . These compounds share a common mechanism of action but differ in their pharmacokinetic profiles and specific clinical applications.

Uniqueness: Dehydro Lacidipine is unique due to its structural modifications, which may enhance its antioxidant activity and provide additional therapeutic benefits, such as antiatherosclerotic effects . Its ability to inhibit specific signaling pathways, such as NF-κB and Notch, further distinguishes it from other similar compounds .

Eigenschaften

Molekularformel |

C26H31NO6 |

|---|---|

Molekulargewicht |

453.5 g/mol |

IUPAC-Name |

diethyl 2,6-dimethyl-4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]pyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C26H31NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15H,8-9H2,1-7H3 |

InChI-Schlüssel |

GYEICLHNCXDXIW-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4,4-difluorocyclohexyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B13643924.png)

![2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13643934.png)

![5-[2-[4-[3,5-bis[4-[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-3-tert-butyl-2-hydroxybenzaldehyde](/img/structure/B13643958.png)

![2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid](/img/structure/B13643966.png)